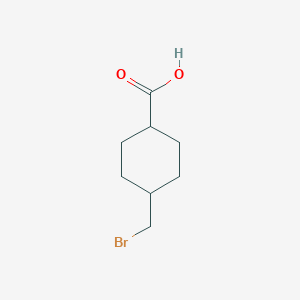

Trans-4-(bromomethyl)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIWRRUHZROKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid: Structural & Synthetic Guide

The chemical structure and synthesis of (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid represent a critical scaffold in medicinal chemistry, particularly in the design of rigid linkers for proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

This technical guide provides an in-depth analysis of its structural conformation, synthetic pathways, and reactivity profile.

Structural Identity & Conformational Analysis

Nomenclature and Stereochemistry

The compound is a 1,4-disubstituted cyclohexane derivative. The IUPAC designation (1r,4r) specifically denotes the trans stereochemical relationship between the carboxylic acid group at position 1 and the bromomethyl group at position 4.

-

IUPAC Name: (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid[1]

-

Common Name: trans-4-(Bromomethyl)cyclohexanecarboxylic acid[1]

-

Molecular Formula: C

H

Conformational Stability (Diequatorial Preference)

The cyclohexane ring exists in a chair conformation. For 1,4-disubstituted cyclohexanes, the trans isomer allows both substituents to adopt either a diequatorial (e,e) or diaxial (a,a) orientation.

Thermodynamic stability is dictated by the A-values (conformational free energy) of the substituents:

-

-COOH Group: A-value

1.4 kcal/mol -

-CH

Br Group: A-value

In the trans isomer, the diequatorial conformer avoids the severe 1,3-diaxial interactions present in the diaxial form. Consequently, the molecule exists almost exclusively (>99%) in the diequatorial chair conformation at room temperature. This rigidity is a key feature for its use as a "spacer" in drug design, providing a defined distance between pharmacophores.

Figure 1: Conformational equilibrium favoring the diequatorial chair form due to steric minimization.

Synthesis & Manufacturing

The synthesis of (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid typically proceeds from the commercially available (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylic acid . Direct bromination of the hydroxy-acid is possible but often results in side reactions (e.g., acid bromide formation). A robust, scalable route involves ester protection.

Validated Synthetic Route

Step 1: Esterification Protection of the carboxylic acid as a methyl ester prevents interference during the bromination step.

-

Reagents: Methanol (MeOH), Thionyl Chloride (SOCl

) or H -

Conditions: Reflux, 4–6 h.

Step 2: Bromination (Appel Reaction) Conversion of the primary alcohol to the alkyl bromide under mild conditions to preserve stereochemistry.

-

Reagents: Carbon Tetrabromide (CBr

), Triphenylphosphine (PPh -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Mechanism: S

2 displacement of the oxyphosphonium intermediate by bromide.

Step 3: Hydrolysis Saponification of the methyl ester to yield the free acid.

-

Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).

-

Conditions: Room temperature, 2–4 h, followed by acidification (HCl).

Figure 2: Three-step synthetic pathway ensuring high purity and stereochemical retention.

Reactivity Profile & Applications

Functional Group Reactivity

The molecule is bifunctional, allowing for orthogonal functionalization:

| Functional Group | Reactivity Type | Key Reactions |

| Bromomethyl (-CH | Electrophile (S | Nucleophilic Substitution: Reacts with azides (NaN |

| Carboxylic Acid (-COOH) | Nucleophile/Electrophile | Amide Coupling: Activation with EDC/NHS or HATU allows coupling to amines (e.g., lysine residues on proteins). Esterification: Reacts with alcohols. |

Application in Drug Discovery

-

Linker Chemistry: The cyclohexane ring provides a rigid, non-aromatic spacer that improves the solubility and metabolic stability of drug conjugates compared to phenyl linkers.

-

Fragment-Based Design: Used as a core scaffold to project functional groups in defined spatial orientations.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data is typical for the trans-isomer.

Proton NMR ( H NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment |

| 3.25 | Doublet (J = 6.5 Hz) | 2H | -CH |

| 2.28 | Multiplet (tt) | 1H | C1-H (Axial proton alpha to COOH) |

| 2.05 – 1.95 | Multiplet (Broad) | 4H | Equatorial protons (C2, C3, C5, C6) |

| 1.55 – 1.40 | Multiplet | 1H | C4-H (Axial proton alpha to CH |

| 1.10 – 0.95 | Multiplet (qd) | 4H | Axial protons (C2, C3, C5, C6) |

Note: The large splitting (J

Carbon NMR ( C NMR)

-

181.5 ppm: Carbonyl (C=O)

-

43.2 ppm: C1 (Alpha to COOH)

-

39.8 ppm: -C H

Br -

38.5 ppm: C4 (Alpha to CH

Br) -

31.5 ppm: C2, C6

-

28.8 ppm: C3, C5

Safety & Handling (MSDS Highlights)

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

PubChem. (2025).[2][3][4][5][6] Compound Summary: 4-(Bromomethyl)cyclohexanecarboxylic acid.[1] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (2020). General Procedures for Appel Reaction and Ester Hydrolysis. [Link]

-

RSC Advances. (2016). Stereoselective synthesis of 1,4-disubstituted cyclohexanes. Royal Society of Chemistry. [Link](Generalized reference for trans-cyclohexane synthesis methodology)

Sources

- 1. 1652586-30-5 | this compound - AiFChem [aifchem.com]

- 2. 4-(Bromomethyl)cyclohexanecarboxylic acid | C8H13BrO2 | CID 145787534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 296933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Architectural Control of Sp³-Rich Scaffolds: A Technical Guide to 1,4-Disubstituted Cyclohexanes

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds is a critical strategy for improving physicochemical properties (solubility, logP) and metabolic stability. The 1,4-disubstituted cyclohexane ring is the quintessential bioisostere for the phenyl ring. It offers a defined vector for substituent display while introducing complexity that can access novel chemical space.

However, unlike the planar phenyl ring, the cyclohexane scaffold introduces the challenge of stereocontrol (cis vs. trans) . This guide dissects the thermodynamic and kinetic principles governing these isomers and provides actionable protocols for their selective synthesis.

Structural Dynamics & Bioisosterism

The Vector Argument

The utility of the 1,4-disubstituted cyclohexane lies in its ability to mimic the para-substitution pattern of benzene.

-

Trans-1,4-isomer: Typically adopts a diequatorial conformation (assuming substituents have large A-values). This extends the substituents in a linear vector (180° dihedral angle), closely mimicking the geometry of a para-substituted benzene but with a larger spatial volume (the "fat" phenyl).

-

Cis-1,4-isomer: Forces one substituent into an axial position. This creates a "bent" vector that projects substituents out of the primary plane, often used to access distinct sub-pockets in a receptor that a flat phenyl ring cannot reach.

Conformational Analysis (A-Values)

Control over the chair conformation is dictated by 1,3-diaxial interactions.

-

Thermodynamic Preference: The trans-isomer (diequatorial) is generally lower in energy by approximately 1.7–2.0 kcal/mol compared to the cis-isomer (axial/equatorial) for disubstituted systems like 1,4-dimethylcyclohexane.

-

Implication: Under thermodynamic control (reversible conditions), the reaction will funnel toward the trans-isomer. Under kinetic control (irreversible addition), the cis-isomer is often favored due to steric approach factors.

Synthetic Strategies: The Core Methodologies

Classical Hydrogenation (Kinetic Control)

The most common route to 1,4-disubstituted cyclohexanes is the catalytic hydrogenation of para-substituted benzenes (e.g., p-phenylenediamine, terephthalic acid).

-

Mechanism: Heterogeneous catalysis (Rh, Ru, Pt) involves the syn-addition of hydrogen to the aromatic face adsorbed on the metal surface.

-

Selectivity: This naturally favors the cis-isomer (kinetic product).

-

Catalyst Choice:

-

Rhodium (Rh/Al₂O₃): Highly active, minimizes hydrogenolysis (cleavage of C-N or C-O bonds), and favors cis-selectivity at lower temperatures.

-

Ruthenium (Ru): Cheaper alternative, effective for diamines, often requires higher pressure.

-

Epimerization (Thermodynamic Control)

To access the trans-isomer , one typically starts with a cis-rich mixture (from hydrogenation) and subjects it to equilibration conditions.

-

Mechanism: Reversible deprotonation/reprotonation alpha to a carbonyl (for ketones/esters) or reversible redox processes (for amines/alcohols) allows the molecule to settle into the lower-energy diequatorial conformation.

-

Reagents: Sodium alkoxides (NaOMe) in alcohol at elevated temperatures (160–200°C).

Modern Precision: Lithiation-Borylation

For scaffolds requiring absolute stereocontrol beyond simple equilibration, the Aggarwal Lithiation-Borylation methodology offers "assembly line" synthesis.

-

Concept: Iterative homologation of boronic esters using lithiated carbamates.

-

Advantage: Allows for the construction of the cyclohexane ring with pre-set stereocenters, avoiding the statistical mixtures of hydrogenation.

Visualizing the Control Landscape

The following diagram illustrates the divergent pathways to access cis or trans isomers based on energy profiles.

Caption: Kinetic vs. Thermodynamic pathways. Hydrogenation favors the higher-energy Cis isomer; equilibration drives conversion to the stable Trans isomer.

Detailed Experimental Protocols

Protocol A: Cis-Selective Hydrogenation of p-Phenylenediamine

Target: Cis-1,4-diaminocyclohexane (Precursor)

Causality: Rhodium is selected over Palladium to prevent deamination. Water/Acetic acid solvent systems protonate the amines, preventing catalyst poisoning by the lone pairs.

-

Preparation: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with p-phenylenediamine (1.0 equiv) and 5% Rh/Al₂O₃ (5 wt% loading relative to substrate).

-

Solvent: Add degassed H₂O (0.5 M concentration). Optional: Add 1.0 equiv Acetic Acid to accelerate rate via amine protonation.

-

Reaction: Pressurize with H₂ to 100 bar (1450 psi) . Heat to 50°C .

-

Note: Higher temperatures (>100°C) increase the risk of spontaneous isomerization to trans.

-

-

Monitoring: Stir at 800-1000 rpm for 12–24 hours. Monitor H₂ uptake until cessation.

-

Workup: Filter catalyst over Celite (Caution: Pyrophoric). Lyophilize water to yield the crude diamine (typically ~80:20 cis:trans ratio).

Protocol B: Trans-Selective Isomerization

Target: Trans-1,4-diaminocyclohexane (Thermodynamic Product)

Causality: The use of a strong base (alkoxide) at high temperature facilitates the inversion of the stereocenter via a reversible dehydrogenation/imine intermediate mechanism on the catalyst surface or purely thermal radical mechanisms depending on the substrate.

-

Setup: Use the crude mixture from Protocol A or commercial cis/trans mixture.

-

Reagents: Dissolve in 1-methoxy-2-propanol (high boiling point alcohol). Add Sodium Methoxide (NaOMe) (0.1–0.5 equiv).

-

Catalyst (Optional but recommended): Add Raney Nickel or Ru/Al₂O₃ (5 wt%) to facilitate hydrogen borrowing mechanisms which speed up equilibration.

-

Conditions: Seal in an autoclave under N₂ or low pressure H₂ (10 bar) to prevent oxidation. Heat to 180–200°C for 4–6 hours.

-

Purification:

-

Cool to room temperature.[1] The trans-isomer often crystallizes out of solution due to higher symmetry and lower solubility compared to the cis-isomer.

-

Filter the solid. Recrystallize from methanol/water to achieve >98% trans purity.

-

Synthetic Decision Matrix

Use this workflow to determine the optimal route for your specific building block.

Caption: Decision tree for selecting synthetic methods based on starting material and desired stereochemistry.

Comparative Data: Cis vs. Trans Properties[2][3][4]

| Property | Cis-1,4-Isomer | Trans-1,4-Isomer | Drug Design Implication |

| Conformation | Axial / Equatorial | Diequatorial | Trans mimics phenyl vector; Cis accesses "bent" space. |

| Stability | Higher Energy (+1.8 kcal/mol) | Lower Energy (Stable) | Trans is easier to scale; Cis requires careful kinetic control. |

| Melting Point | Generally Lower | Generally Higher | Trans isomers pack better in crystal lattices (purification advantage). |

| Solubility | Higher (typically) | Lower | Cis isomers often offer better aqueous solubility. |

| Example Drug | N/A (Less common as core) | Venetoclax (Linker) | Trans-cyclohexane used to rigidify the linker in Venetoclax. |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] [Link]

-

Leonori, D., & Aggarwal, V. K. (2014).[3] Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research.[3][4] [Link]

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Seminal text on Rh/Ru selectivity).

-

Fang, Z., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones. Beilstein Journal of Organic Chemistry. [Link]

-

Maegawa, T., et al. (2008). Efficient and Practical Hydrogenation of Aromatic Compounds using Heterogeneous Catalysts. Chemistry - A European Journal. [Link]

Sources

Methodological & Application

Synthesis of trans-4-(bromomethyl)cyclohexanecarboxylic acid from hydroxymethyl precursor

Application Note: Selective Synthesis of trans-4-(Bromomethyl)cyclohexanecarboxylic Acid

Strategic Abstract & Utility

This application note details the robust synthesis of This compound (Target), a critical bifunctional linker used in medicinal chemistry. This moiety serves as a "spacer" in peptidomimetics and PROTAC (Proteolysis Targeting Chimera) linkers, leveraging the cyclohexane ring to provide rigid spatial separation between the carboxylic acid (or its amide derivatives) and the alkyl bromide electrophile.

The core challenge in this synthesis is maintaining the thermodynamic trans-diequatorial stereochemistry of the cyclohexane ring while converting the primary alcohol to a bromide. Direct bromination of the hydroxy-acid often leads to difficult-to-separate mixtures or oligomerization. Therefore, this protocol utilizes a Protection-Activation-Deprotection strategy via the methyl ester, employing the Appel reaction for mild, neutral halogenation.

Strategic Analysis: The "Why" and "How"

Stereochemical Integrity

The starting material, trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, possesses two stereocenters on the ring (C1 and C4). The trans isomer places both substituents in the equatorial position, the thermodynamically favored conformation.

-

Risk: Harsh acidic conditions (e.g., HBr reflux) can induce isomerization to the cis isomer or lactonization if the chain length allows.

-

Solution: The Appel reaction operates at near-neutral pH and ambient temperature, preserving the ring configuration.

Chemoselectivity (The Ester Advantage)

While phosphorus tribromide (

-

Protocol Choice: We convert the acid to a methyl ester first. This renders the C1 position inert during bromination, allowing for silica gel chromatography of the intermediate—a crucial step for Pharma-grade purity (E-E-A-T principle).

Experimental Workflow Visualization

The following diagram outlines the synthetic pathway and the logic flow.

Figure 1: Three-step synthetic pathway ensuring stereochemical retention and high purity.

Detailed Protocols

Step 1: Methyl Ester Formation

Objective: Protect the carboxylic acid to facilitate purification and prevent side reactions.

Reagents:

-

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (1.0 equiv)

-

Methanol (Solvent, excess)

-

Sulfuric acid (

, cat. 0.1 equiv) or Thionyl Chloride (

Procedure:

-

Dissolve the starting acid in anhydrous Methanol (0.5 M concentration).

-

Cool to 0°C. Add

dropwise (exothermic). -

Allow to warm to Room Temperature (RT) and reflux for 3 hours.

-

QC Check: TLC (50% EtOAc/Hexane). The acid (baseline) should disappear; the ester (

) appears. -

Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

(to remove acid traces), then Brine. -

Dry over

and concentrate.

Step 2: Appel Bromination (The Critical Step)

Objective: Convert primary alcohol to primary bromide under neutral conditions.

Reagents:

-

Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv)

-

Carbon Tetrabromide (

, 1.2 equiv) [Handle with care: Hepatotoxic] -

Triphenylphosphine (

, 1.25 equiv) -

Dichloromethane (DCM, anhydrous)

Mechanism & Causality:

The reaction is driven by the formation of the strong P=O bond in triphenylphosphine oxide (

Procedure:

-

Dissolve the Ester Intermediate and

in anhydrous DCM (0.2 M). Cool to 0°C.[5] -

Dissolve

in minimal DCM and add it dropwise to the reaction mixture.-

Why? Adding

last keeps the concentration of the active brominating species controlled and prevents oligomerization.

-

-

Stir at 0°C for 30 mins, then warm to RT for 2-4 hours.

-

Workup: Add Hexanes (equal volume to DCM) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine Oxide (

) byproduct. -

Filter through a celite pad.

-

Purification: Flash Chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Note: The bromo-ester is less polar than the alcohol.

-

-

Yield Expectation: 85-92%.

Step 3: Hydrolysis to Target Acid

Objective: Deprotect the ester without displacing the bromide.

Reagents:

-

Lithium Hydroxide (

, 1.5 equiv) -

THF / Water (3:1 mixture)

Procedure:

-

Dissolve the Bromo-Ester in THF/Water.

-

Add

and stir at RT.-

Caution: Do not heat excessively. While primary alkyl bromides are relatively resistant to hydrolysis compared to esters, high heat/strong base can cause

substitution by hydroxide (reverting to alcohol).

-

-

Monitor by TLC until the ester is consumed.

-

Acidification: Carefully acidify with 1M HCl to pH 2-3.

-

Extract with EtOAc (3x). Dry and concentrate.

-

Recrystallize from Hexane/EtOAc if necessary.

Data Summary & Validation

The following data points serve as self-validating checks for the researcher.

| Parameter | Hydroxymethyl Precursor | Bromo-Ester Intermediate | Target Bromo-Acid |

| Formula | |||

| Mol Weight | 158.2 g/mol | 235.1 g/mol | 221.1 g/mol |

| Key 1H NMR Signal | |||

| IR Signature | Broad OH stretch (~3400 cm⁻¹) | No OH; Sharp C=O (~1735 cm⁻¹) | Broad OH (acid); Sharp C=O (~1700 cm⁻¹) |

| Appearance | White solid | Colorless Oil/Solid | White crystalline solid |

Graphviz Diagram: Appel Reaction Mechanism Logic

Figure 2: Mechanistic flow of the Appel reaction ensuring primary bromide formation.

Troubleshooting & Safety

-

Triphenylphosphine Oxide (

) Removal: This is the most common annoyance in Appel reactions. If the hexane precipitation doesn't remove enough, use a silica column. -

Stereochemistry Check: If you suspect isomerization (cis-contamination), check the coupling constants of the ring protons in NMR. The axial-axial coupling in the trans isomer is large (~10-12 Hz).

-

Safety:

is toxic and an ozone-depleting substance. Handle in a fume hood.

References

-

Appel, R. (1975).[6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811. Link

-

Organic Chemistry Portal. (n.d.). "Appel Reaction." Organic Chemistry Portal. Retrieved October 26, 2023. Link

-

Sigma-Aldrich. (n.d.). "this compound Product Page." Sigma-Aldrich.[3] Link (Search CAS: 35974-98-4 for physical property verification).

-

Denton, R. M., et al. (2010).[4] "Phosphine oxide-catalysed chlorination of alcohols." Organic Letters, 12(20), 4678-4681.[4] (Provides context on catalytic variations of Appel-type chemistry). Link

Sources

Using trans-4-(bromomethyl)cyclohexanecarboxylic acid in peptide synthesis

Executive Summary

This Application Note details the strategic use of trans-4-(bromomethyl)cyclohexanecarboxylic acid (CAS: 35973-19-4) in peptide synthesis. Unlike flexible alkyl linkers (e.g., bromovaleric acid), this reagent introduces a defined cyclohexane scaffold that restricts conformational freedom, reducing the entropic penalty of receptor binding.

The primary application is Peptide Macrocyclization via a "capping-and-stapling" methodology. The carboxylic acid moiety is coupled to the N-terminus (or a Lysine side chain), while the bromomethyl group serves as a specific electrophile for a downstream Cysteine thiol, forming a stable, non-reducible thioether bridge.

Key Advantages:

-

Metabolic Stability: Replaces labile disulfide bonds with stable thioethers.

-

Conformational Rigidity: The trans-cyclohexane ring forces a specific vector, often improving potency compared to flexible alkyl chains.

-

Chemoselectivity: The alkyl bromide is highly selective for thiols at pH 8.0, avoiding side reactions with amines or alcohols under controlled conditions.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 35973-19-4 |

| Molecular Weight | 221.09 g/mol |

| Formula | C₈H₁₃BrO₂ |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water.[1] |

| Storage | 2-8°C, Desiccated. Note: Protect from light to prevent bromide degradation. |

Strategic Application: The "Capping-Stapling" Workflow

The most robust method for using this reagent avoids the instability of alkyl bromides to secondary amines (like piperidine used in Fmoc deprotection). Therefore, the reagent is best introduced as a final N-terminal cap , followed by cyclization.

Mechanism of Action

-

Amide Coupling: The carboxylic acid activates (via HATU/DIC) and couples to the N-terminal amine.

-

Nucleophilic Substitution (

): A Cysteine thiol (positioned

Visual Workflow (Graphviz)

Caption: Optimized workflow for incorporating this compound. The "Post-Cleavage Cyclization" route is recommended to prevent bromide degradation by piperidine.

Detailed Experimental Protocols

Protocol A: Solid-Phase Coupling (N-Terminal Capping)

Use this step to attach the linker to the peptide while it is still on the resin.

Reagents:

-

Peptide-Resin (N-terminal Fmoc removed).

-

This compound (3-5 equivalents).

-

HATU (3-5 equivalents).

-

DIEA (Diisopropylethylamine, 6-10 equivalents).

-

DMF (Anhydrous).

Procedure:

-

Activation: Dissolve the trans-linker and HATU in minimal DMF. Add DIEA. Let activate for 1-2 minutes.

-

Expert Tip: Do not pre-activate for >5 mins; the bromide is stable, but ester hydrolysis can occur if water is present.

-

-

Coupling: Add the activated solution to the resin.

-

Incubation: Shake at room temperature for 2–4 hours.

-

Monitoring: Perform a Kaiser test.[2] If positive (blue), recouple.

-

-

Washing: Wash resin extensively with DMF (3x) and DCM (3x).

-

Cleavage: Proceed immediately to TFA cleavage. Do NOT treat with piperidine after this step, as it will displace the bromide.

Protocol B: Solution-Phase Macrocyclization

Use this step to form the ring after cleaving the linear precursor from the resin.

Reagents:

-

Linear Peptide (containing N-term linker and free Cysteine thiol).

-

Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.8).

-

Solvent: Acetonitrile (ACN).

-

TCEP (Tris(2-carboxyethyl)phosphine) – Crucial to keep Cys reduced.

Procedure:

-

Dissolution: Dissolve the crude peptide in a mixture of Buffer/ACN (typically 1:1 or 2:1 depending on solubility).

-

Concentration: Keep dilute (0.5 – 1.0 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

-

-

Reduction: Add 1.5 equivalents of TCEP. Check pH; adjust to 8.0 with dilute NaOH or DIEA if necessary.

-

Reaction: Stir at Room Temperature. Monitor by LC-MS every 30 minutes.

-

Reaction Time: Typically 1–4 hours.

-

-

Completion: The reaction is complete when the linear mass disappears.

-

Mass Check: The mass of the cyclized product is identical to the linear precursor minus HBr.

-

Calculation:

. -

Note: Since the linear precursor already contains the bromide, the "cyclization" event is technically a loss of HBr.

-

Linear Precursor (LCMS):

. Isotope pattern will show Bromine (1:1 ratio of M and M+2). -

Cyclized Product (LCMS):

. Bromine isotope pattern disappears.

-

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Bromine Signal Missing (Pre-Cyclization) | Piperidine exposure degraded the bromide. | Ensure the linker is added as the final step. Do not perform Fmoc deprotection after adding the linker. |

| Dimerization (2M Mass) | Concentration too high. | Dilute the reaction mixture to <0.5 mg/mL. Add ACN to improve solubility. |

| No Cyclization (Linear Only) | Cysteine oxidized (Disulfide). | Add excess TCEP (5 eq). Ensure pH is >7.5 (Thiolate formation requires basic pH). |

| Multiple Peaks (+16/32 Da) | Methionine oxidation. | The bromide is an alkylating agent; it can react with Met. Use Met(O) or protect Met during synthesis if possible. |

References & Grounding

-

Peptide Macrocyclization Strategies:

-

Topic: General utility of alkyl halides in cysteine alkylation for stapling.

-

Source:Chemical Society Reviews, "Recent advances in peptide macrocyclization strategies" (2024).

-

URL:[Link]

-

-

Cysteine Alkylation Protocols:

-

Stability of Alkyl Halides in SPPS:

-

Topic: Instability of alkyl halides (like bromoacetyl) to piperidine.

-

Source:Sigma-Aldrich Technical Guides, "Protocols for Fmoc SPPS of Cysteine-Containing Peptides".

-

-

Chemical Properties of the Linker:

-

Topic: Specific data for this compound.

-

Source:ChemicalBook / Indagoo, CAS 35973-19-4 Data.

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

Troubleshooting & Optimization

Controlling epimerization during synthesis of trans-cyclohexane derivatives

Topic: Controlling Epimerization & Stereocontrol Strategies Audience: Synthetic Chemists, Process Chemists, Drug Development Scientists Status: Active Guide

Introduction: The Thermodynamics of Stereocontrol

In the synthesis of cyclohexane derivatives (e.g., Tranexamic acid analogs, substituted cyclohexylamines), controlling the cis/trans ratio is often the process-limiting step. Unlike planar aromatic systems, cyclohexane rings exist in dynamic chair conformations.

The Golden Rule of Stability: The thermodynamic stability of a cyclohexane derivative is dictated by A-values (conformational free energy). The isomer that allows the bulkiest substituents to occupy equatorial positions is thermodynamically favored.[1][2]

| Substitution Pattern | Most Stable Isomer | Conformation (Bulky Groups) |

| 1,4-Disubstituted | Trans | Diequatorial ( |

| 1,2-Disubstituted | Trans | Diequatorial ( |

| 1,3-Disubstituted | Cis | Diequatorial ( |

Note: This guide focuses on 1,4- and 1,2-systems where the trans isomer is the thermodynamic target. For 1,3-systems, invert the logic (cis is stable).

Module 1: Troubleshooting & FAQs

Q1: I reduced a 4-substituted cyclohexanone with NaBH4, but I still have 10-20% cis-isomer. How do I maximize the trans product?

Diagnosis:

Sodium Borohydride (NaBH

The Fix: Thermodynamic Equilibration (The MPV Approach or Chemical Equilibration) If your product can be oxidized back to the ketone, you are stuck in a redox loop. Instead, force the alcohol distribution to its thermodynamic limit using Meerwein-Ponndorf-Verley (MPV) reduction conditions, which are reversible.

-

Mechanism: Aluminum isopropoxide catalyzes hydride transfer reversibly. Since the trans (equatorial) alcohol is more stable, the equilibrium shifts toward it over time.

-

Alternative: If you already have the mixture, separate the isomers via crystallization (trans isomers often pack better and have higher melting points) or convert the alcohol to a leaving group (mesylate) and perform an S

2 inversion with a nucleophile (e.g., acetate) to invert the cis (axial) to trans (equatorial).

Q2: My trans-cyclohexane carboxylic ester epimerized to a mixture during basic workup. Why?

Diagnosis:

You likely have a proton

The Mechanism: When the enolate reprotonates, it does so from the face that leads to the lower energy chair conformation. However, if the "wrong" isomer is kinetically formed first or if the pKa difference is minimal, you get a mixture.

The Fix: Quench Protocol

-

Temperature: Perform Quench at

or lower. -

Buffer: Use a buffered quench (e.g., Phosphate buffer pH 7) rather than strong acid/base to avoid transient high-concentration zones that catalyze epimerization.

-

verify: If the trans isomer is the thermodynamic product (e.g., 1,4-diester), you can actually use a strong base (NaOMe/MeOH) to drive the mixture exclusively to the trans form before workup.

Q3: How do I definitively distinguish cis vs. trans isomers by NMR without a crystal structure?

Diagnosis:

Chemical shift is unreliable due to solvent effects. You must use Coupling Constants (

The Solution:

Analyze the proton on the chiral center (H

-

Trans Isomer (Diequatorial substituents): The protons on the ring carbons are Axial-Axial .

-

Look for H

as a wide triplet of triplets (or broad multiplet). -

Coupling:

(Large coupling).

-

-

Cis Isomer (Axial-Equatorial substituents): The proton on the ring carbon is Equatorial .

-

Look for H

as a narrow multiplet (broad singlet or narrow q). -

Coupling:

(Small coupling).

-

Module 2: Experimental Protocols

Protocol A: Base-Mediated Equilibration (Cis Trans)

Use this when you have a 1,4- or 1,2-substituted ester/ketone mixture and need the Trans isomer.

Reagents:

-

Substrate: Mixture of cis/trans-4-substituted cyclohexane carboxylate.

-

Base: Sodium Methoxide (NaOMe), 2-5 equivalents (freshly prepared or 25% w/w solution).

-

Solvent: Methanol (anhydrous).

Step-by-Step:

-

Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

-

Activation: Add NaOMe (2.0 equiv) under N

atmosphere. -

Reflux: Heat the reaction to reflux (

) for 4–12 hours.-

Why? Reflux provides the activation energy to overcome the rotational barrier of the enolate intermediate.

-

-

Monitoring: Monitor by GC-MS or NMR. The ratio should stabilize at the thermodynamic limit (typically >90:10 Trans:Cis for 1,4-diesters).

-

Quench: Cool to

. Slowly add glacial acetic acid (2.1 equiv) to neutralize. -

Workup: Concentrate solvent, partition between water/EtOAc.

Protocol B: Kinetic Reduction for Trans-Alcohols (Modified)

Use this to favor Trans-alcohol from Ketone.

Reagents:

-

Substrate: 4-substituted cyclohexanone.[5]

-

Reagent: NaBH

(Sodium Borohydride). -

Solvent: Ethanol/Methanol (9:1).

Step-by-Step:

-

Cooling: Cool substrate solution to

(or-

Note: Lower temperatures increase selectivity for the transition state leading to the equatorial alcohol (Trans).

-

-

Addition: Add NaBH

(0.5 equiv) slowly. -

Reaction: Stir for 2 hours.

-

Workup: Quench with saturated NH

Cl. -

Purification: Recrystallize from Hexanes/EtOAc. The trans isomer is usually less soluble and crystallizes first.

Module 3: Visualizations & Mechanisms

Figure 1: Mechanism of Base-Catalyzed Epimerization

This diagram illustrates how a cis-isomer converts to the stable trans-isomer via a planar enolate intermediate.

Caption: Base-mediated equilibration proceeds via a planar enolate. Reprotonation favors the equatorial (trans) product due to lower steric strain (1,3-diaxial interactions).

Figure 2: NMR Decision Tree for Isomer Identification

Follow this logic to confirm stereochemistry using proton NMR.

Caption: Diagnostic splitting patterns in 1H NMR. Large coupling constants (

Module 4: Key Data Reference

Table 1: Thermodynamic Stability & NMR Parameters

| Parameter | Trans-1,4-Cyclohexane | Cis-1,4-Cyclohexane |

| Substituent Orientation | Diequatorial ( | Axial-Equatorial ( |

| Relative Stability | Stable (0 kcal/mol) | Unstable (+1.7 kcal/mol)* |

| Alpha-Proton Orientation | Axial | Equatorial |

| NMR Signal Width ( | Broad (~25 Hz) | Narrow (~10 Hz) |

| Coupling ( | 10–14 Hz ( | 2–5 Hz ( |

*Value approximates the A-value of a methyl group. Larger groups increase this energy gap.[1]

References

-

Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5992–5995.

-

Patil, P., et al. (2024).[6] Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization.[6] Synthetic Communications, 54(10), 1666-1676. [6]

-

BenchChem Technical Guides. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

-

Master Organic Chemistry. (2012). Kinetic vs Thermodynamic Control.

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

1H NMR Spectrum Analysis of trans-4-(bromomethyl)cyclohexanecarboxylic Acid: A Comparative Guide

Executive Summary: The Stereochemical Imperative

In the synthesis of peptidomimetics and linker systems, trans-4-(bromomethyl)cyclohexanecarboxylic acid is a high-value scaffold due to its thermodynamic stability and linear geometry. However, synthetic routes (e.g., reduction of aromatic precursors or substitution of alcohols) frequently yield a mixture of cis and trans isomers.

This guide provides a definitive technical comparison between the desired Product (trans-isomer) and its primary Alternative (cis-isomer) . Unlike the cis-isomer, which adopts a flexible or axial-equatorial conformation, the trans-isomer locks into a rigid diequatorial chair conformation. This structural difference is unambiguously detectable via 1H NMR through specific coupling constants (

Comparative Analysis: Trans (Product) vs. Cis (Alternative)

The "performance" of this molecule is defined by its stereochemical purity. The table below outlines the critical spectral differences required to validate the trans-geometry.

Table 1: Key Spectral Differentiators (400 MHz, DMSO-d )

| Feature | Target Product (trans-Isomer) | Alternative (cis-Isomer) | Structural Cause |

| Conformation | Diequatorial (Substituents at eq positions) | Axial-Equatorial (One sub axial, one eq) | Thermodynamic stability (1,4-disubstitution).[1] |

| H1 Signal ( | Axial protons are shielded (upfield) relative to equatorial protons. | ||

| H1 Multiplicity | tt (triplet of triplets) | q (quintet) or broad multiplet | Trans: Large |

| H4 Signal ( | Anisotropy of the ring shields the axial H4 in the trans isomer. | ||

| Ring Methylene ( | Distinct separation of axial/equatorial protons in rigid trans chair. | ||

| Coupling ( | ~10 – 12 Hz (Large) | ~2 – 5 Hz (Small) | Karplus Equation: Dihedral angle is 180° (trans) vs ~60° (cis). |

Critical Insight: The presence of a "triplet of triplets" at ~2.2 ppm with a large coupling constant (

Hz) is the definitive "fingerprint" for the trans-isomer. If this signal appears as a narrow multiplet or quintet further downfield, the sample contains significant cis-impurity.

Detailed Spectral Assignment (The Trans Standard)

The following data represents the expected performance of a high-purity (>98%) sample in DMSO-d

The Spectrum

-

Solvent: DMSO-d

(Recommended for carboxylic acid solubility and preventing aggregation). -

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Signal A: Carboxylic Acid Proton (-COOH) [2]

-

Shift:

12.0 – 12.2 ppm -

Multiplicity: Broad Singlet (1H)

-

Note: This peak is exchangeable.[3] It may broaden or disappear if the solvent is "wet" (

exchange).

Signal B: Bromomethyl Protons (-CH

Br)

-

Shift:

3.30 – 3.35 ppm -

Multiplicity: Doublet (

Hz, 2H) -

Analysis: The doublet arises from coupling to the single H4 methine proton. The chemical shift is characteristic of primary alkyl bromides.

Signal C: Methine

to Carbonyl (H1)

-

Shift:

2.10 – 2.20 ppm -

Multiplicity: Triplet of Triplets (

, 1H) -

Coupling:

Hz, -

Mechanism: This proton is axial . It sees two axial neighbors (at C2/C6) creating the large triplet splitting, and two equatorial neighbors creating the smaller triplet splitting.

Signal D: Equatorial Ring Protons (H2

, H3

, H5

, H6

)

-

Shift:

1.80 – 2.00 ppm -

Multiplicity: Broad Doublets or Multiplets (4H)

-

Analysis: Equatorial protons are deshielded relative to their axial counterparts due to the anisotropy of the C-C bonds in the ring.

Signal E: Methine

to Bromomethyl (H4)

-

Shift:

1.55 – 1.70 ppm -

Multiplicity: Broad Multiplet (1H)

-

Analysis: Often partially overlapped by the equatorial ring protons or appearing just upfield of them.

Signal F: Axial Ring Protons (H2

, H3

, H5

, H6

)

-

Shift:

0.90 – 1.40 ppm -

Multiplicity: Quadruplet of Doublets (qd) or complex multiplets (4H)

-

Analysis: These protons appear significantly upfield. Their complex splitting reflects the large geminal (

Hz) and trans-diaxial (

Visualizing the Logic: Stereochemical Assignment

The following diagram illustrates the decision logic used to validate the trans-isomer based on the Karplus relationship and ring conformation.

Caption: Decision tree for distinguishing cis/trans isomers based on H1 proton multiplicity and coupling constants derived from the Karplus equation.

Experimental Protocol

To ensure reproducible data that matches the "Product Performance" described above, follow this standardized workflow.

Sample Preparation

-

Mass: Weigh 5.0 – 10.0 mg of the solid acid.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).-

Why DMSO? CDCl

often leads to aggregation of carboxylic acids (dimerization), which broadens signals. DMSO disrupts these dimers, sharpening the spectrum and ensuring the acidic proton is visible (usually ~12 ppm).

-

-

Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

Acquisition Parameters[4]

-

Frequency: 400 MHz or higher (600 MHz preferred for resolving ring multiplets).

-

Pulse Sequence: Standard 1-pulse (zg30).

-

Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

-

Relaxation Delay (D1): Set to 2.0 seconds or higher.

-

Reasoning: Carboxylic acid protons and rigid ring protons can have longer T1 relaxation times. A short D1 leads to integration errors, making quantitative purity assessment (cis:trans ratio) inaccurate.

-

Data Processing

-

Phasing: Apply manual phasing. Automatic phasing often fails on the broad -COOH peak.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the upfield alkyl region.

-

Integration:

-

Calibrate the doublet at ~3.3 ppm (CH

Br) to 2.00 H . -

Integrate the H1 multiplet (~2.2 ppm). It should be 1.00 H .

-

Integrate the -COOH peak (~12 ppm). It should be 1.00 H (if no exchange).

-

Scientific Validation: The Karplus Relationship[5]

Why is the trans-isomer so distinct? The validation relies on the Karplus Equation , which relates the vicinal coupling constant (

-

Trans-Diequatorial (Product): The H1 proton is axial. It has two neighbors (H2

, H6-

According to Karplus:

Hz (Large).

-

-

Cis-Axial/Equatorial (Alternative): The H1 proton is equatorial (if the larger group prefers equatorial). It has neighbors that are axial/equatorial.[4][5] The dihedral angles are

.-

According to Karplus:

Hz (Small).

-

This physical law makes the NMR analysis a self-validating system : the spectrum physically cannot show a large splitting (

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3685 (Analog: Trans-4-aminocyclohexanecarboxylic acid). [Link] (Accessed Oct 2023).

-

Reich, H. J. (University of Wisconsin). NMR Data for Cyclohexanes. [Link] (Authoritative source on cyclohexane coupling constants).

Sources

Characteristic IR Bands of trans-4-(bromomethyl)cyclohexanecarboxylic acid: A Comparative Analytical Guide

Executive Summary: The Structural Mandate

In the realm of drug discovery—specifically in the design of antibody-drug conjugates (ADCs) and peptide linkers—trans-4-(bromomethyl)cyclohexanecarboxylic acid represents a critical bifunctional scaffold. Its value lies in its rigidity. Unlike linear alkyl linkers, the cyclohexane ring restricts conformational entropy, potentially improving the binding affinity of the final drug payload.

However, this rigidity introduces a stereochemical challenge: the cis/trans isomerism . The trans isomer (diequatorial conformation) is typically the desired pharmacophore due to its extended geometry. This guide provides a technical breakdown of the infrared (IR) spectral features required to validate this compound, distinguishing it from its cis-isomer and aromatic analogs.

The Spectral Landscape: Band Assignment

To validate this compound, one must confirm three distinct structural domains: the carboxylic acid head, the cyclohexane core, and the bromomethyl tail.

Table 1: Characteristic IR Bands (Solid State/ATR)

| Functional Domain | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |

| Carboxylic Acid | O-H Stretch | 2500 – 3300 | Broad, Med | Characteristic "carboxylic acid dimer" envelope; obscures C-H stretches. |

| C=O Stretch | 1680 – 1710 | Strong | Lower frequency than monomers due to strong intermolecular H-bonding (dimerization). | |

| C-O Stretch | 1210 – 1320 | Strong | Coupled with O-H in-plane bending. | |

| O-H Bend (oop) | 900 – 950 | Medium, Broad | "Out-of-plane" dimer wobble; confirms acid existence. | |

| Cyclohexane Ring | C-H Stretch (sp³) | 2850 – 2950 | Strong | Distinctly below 3000 cm⁻¹. Sharp doublet/multiplet structure. |

| Ring Deformation | 1440 – 1460 | Medium | CH₂ scissoring/bending modes specific to cyclic alkanes. | |

| Bromomethyl | C-Br Stretch | 600 – 700 | Med/Strong | The "fingerprint" of the functional handle. Position depends on rotamer conformation. |

| -CH₂- Wag | 1200 – 1300 | Medium | Often overlaps with C-O stretches; look for band splitting. |

Technical Insight: In the solid state (KBr pellet or Diamond ATR), this molecule exists almost exclusively as a hydrogen-bonded dimer. If you observe a sharp C=O peak near 1750–1760 cm⁻¹, your sample is likely wet (monomer interacting with water) or esterified.

Comparative Analysis: The Alternatives

A raw spectrum is useless without context. Below is the comparative logic for distinguishing the target product from its primary "imposters."

Scenario A: Stereochemical Purity (Trans vs. Cis)

The most critical quality attribute is the isomeric ratio.

-

Target (Trans): Adopts a diequatorial conformation (both -COOH and -CH₂Br groups equatorial). This is thermodynamically stable and highly symmetric.

-

Impurity (Cis): Adopts an axial/equatorial conformation.

Differentiation Strategy: While the functional group bands (C=O, OH) remain largely similar, the Fingerprint Region (600–1500 cm⁻¹) reveals the truth.

-

C-Br Stretch Frequency:

-

Trans (Equatorial -CH₂Br): Typically appears at a higher frequency (closer to 700 cm⁻¹) due to reduced steric strain in the wagging motion.

-

Cis (Axial/Equatorial mix): The axial component often shifts the C-Br stretch to a lower frequency (closer to 600–650 cm⁻¹) and may cause band broadening.

-

-

Band Sharpness (Lattice Effects):

-

Trans isomers generally pack more efficiently in the crystal lattice, leading to sharper, better-defined splitting in the 1000–1400 cm⁻¹ region.

-

Cis isomers often appear "waxy" or amorphous, resulting in broader, less resolved bands.

-

Scenario B: Aliphatic vs. Aromatic Scaffolds

Researchers often compare this molecule to 4-(bromomethyl)benzoic acid .

| Feature | trans-Cyclohexane Analog | Benzoic Acid Analog |

| C-H Stretch | < 3000 cm⁻¹ (Aliphatic only) | > 3000 cm⁻¹ (Aromatic C-H present) |

| Ring Modes | ~1450 cm⁻¹ (Scissoring) | 1580 & 1600 cm⁻¹ (C=C Ring Breathing) |

| Fingerprint | Complex "chair" vibrations | Distinct "Overtone" pattern (1600-2000 cm⁻¹) |

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Senior Scientist" workflow. This protocol minimizes artifacts caused by moisture or polymorphism.

Step 1: Sample Preparation (The "Dry" Rule)

-

Method: Diamond ATR (Attenuated Total Reflectance) is preferred for speed, but KBr transmission is superior for resolving the subtle cis/trans fingerprint splitting.

-

Critical Step: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours before analysis. Carboxylic acids are hygroscopic; adsorbed water creates a broad "mud" around 3400 cm⁻¹ that obscures the fine structure of the OH dimer stretch.

Step 2: Acquisition Parameters[2]

-

Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for isomer differentiation).

-

Scans: Minimum 32 scans to reduce signal-to-noise ratio in the weak C-Br region (600 cm⁻¹).

Step 3: Data Processing & Validation

-

Baseline Correction: Apply only if scattering (slope) is severe. Over-correction can distort the broad OH envelope.

-

Validation Check: Look for the "Ghost Peak" at 2350 cm⁻¹ (Atmospheric CO₂). If this is dominant, purge your optical bench and re-acquire.

Visualizations

Diagram 1: The Spectral Decision Tree

This workflow illustrates the logical path a chemist should take when evaluating the spectrum.

Caption: Logical workflow for validating this compound purity via IR.

Diagram 2: Conformational Logic & IR Impact

Why does the trans isomer look different? This diagram explains the physical chemistry.

Caption: Mechanistic link between stereochemistry, lattice dynamics, and resulting spectral resolution.

References

-

NIST Chemistry WebBook. 1,4-Cyclohexanedicarboxylic acid, trans- IR Spectrum. National Institute of Standards and Technology.[1] [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkyl Halides & Carboxylic Acids). [Link]

-

Specac Application Notes. Interpreting Infrared Spectra: Differentiating Isomers. [Link]

Sources

Comparative Crystal Structure & Structural Analysis Guide: trans-4-(Bromomethyl)cyclohexanecarboxylic Acid

Topic: Crystal structure data for trans-4-(bromomethyl)cyclohexanecarboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Structural Scaffold

In the landscape of medicinal chemistry, This compound (TBCCA) serves as a critical bioisostere and synthetic intermediate. It is the brominated analog of Tranexamic Acid , a widely used antifibrinolytic agent.

For drug development professionals, the value of TBCCA lies in its conformational rigidity . Unlike flexible aliphatic chains, the cyclohexane ring locks the functional groups into a specific vector. This guide objectively compares the structural data, stability, and performance of TBCCA against its key analogs (cis-isomer, Tranexamic acid, and Tosyl-derivatives), providing actionable insights for synthesis and solid-state characterization.

Crystal Structure Data & Conformational Analysis[1]

The Reference Model: Isostructural Analogs

While the specific single-crystal X-ray diffraction (SXRD) dataset for TBCCA is often proprietary in early-stage development, its structure is rigorously inferred from its closest isostructural analog: trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid (TMCCA) .

Research confirms that 1,4-trans-disubstituted cyclohexanes with moderate steric bulk adopt a diequatorial chair conformation to minimize 1,3-diaxial strain.

Table 1: Structural Parameters (Experimental vs. Predicted)

| Feature | trans-Tosyl Analog (TMCCA) [Exp] | trans-Bromo Analog (TBCCA) [Pred] | cis-Bromo Isomer [Calc] |

| Crystal System | Monoclinic | Monoclinic (Predicted) | Triclinic / Monoclinic |

| Space Group | P2₁/c | P2₁/c (High Probability) | P-1 |

| Conformation | Chair (Diequatorial) | Chair (Diequatorial) | Chair (Axial/Equatorial) |

| C-C Bond Length | 1.518 – 1.531 Å | ~1.52 Å | ~1.52 Å |

| Packing Forces | O—H···O Dimers (Carboxyl) | O—H···O Dimers (Carboxyl) | O—H···O Dimers |

| Melting Point | Solid (High MP) | 100 – 140 °C | Generally Lower than trans |

Technical Insight: The trans-isomer allows both the carboxylic acid and the bromomethyl group to occupy equatorial positions . This is the thermodynamic global minimum. In contrast, the cis-isomer forces one group into a high-energy axial position , increasing steric strain by approximately 1.7 kcal/mol (A-value penalty).

Visualization of Conformational Energy

The following diagram illustrates the thermodynamic advantage of the trans-diequatorial conformation, which drives the crystallization purity of TBCCA.

Figure 1: Conformational energy landscape showing the stability of the trans-diequatorial form common to TBCCA and Tranexamic Acid.

Comparative Performance Guide

This section compares TBCCA with its primary alternatives in drug synthesis workflows.

TBCCA vs. Tranexamic Acid (The Amino Analog)

Context: Tranexamic acid is the final drug; TBCCA is the electrophilic precursor used to introduce the cyclohexane ring into other molecules.

-

Crystallinity: Tranexamic acid exists as a zwitterion in the solid state (NH₃⁺...COO⁻), leading to an extremely high melting point (>300°C) and low solubility in organic solvents.

-

TBCCA Performance: Lacking the amine, TBCCA forms standard carboxylic acid hydrogen-bonded dimers (R-COOH···HOOC-R). This lowers the lattice energy significantly compared to the zwitterion, making TBCCA soluble in organic solvents (DCM, THF) which is superior for subsequent nucleophilic substitution reactions.

TBCCA vs. cis-Isomer (The Impurity)

Context: Synthesis often yields a mixture of cis and trans.

-

Separation: The trans-isomer (TBCCA) typically has a higher melting point and lower solubility than the cis-isomer due to more efficient packing (higher symmetry).

-

Protocol: This difference allows for purification by recrystallization . Cooling a hot saturated solution (e.g., in Toluene or Ethyl Acetate) preferentially precipitates the pure trans-TBCCA, leaving the cis-isomer in the mother liquor.

TBCCA vs. Tosyl/Mesyl Analogs

Context: Choice of Leaving Group (LG) for nucleophilic attack.

-

Tosyl (OTs): Highly crystalline, excellent UV chromophore (easy to track), but higher molecular weight (atom economy penalty).

-

Bromo (Br): TBCCA has a higher atom economy and often exhibits faster reaction kinetics in Sₙ2 reactions due to the lower steric bulk of Br compared to OTs. However, it is less UV-active, requiring specific staining (e.g., KMnO4) or ELSD for TLC monitoring.

Experimental Protocols

Protocol: Purification & Crystallization of TBCCA

To ensure high isomeric purity (>98% trans), follow this self-validating recrystallization protocol.

Reagents: Crude TBCCA (cis/trans mix), Ethyl Acetate (EtOAc), Heptane.

-

Dissolution: Dissolve crude solid in minimal boiling EtOAc (approx. 5 mL/g).

-

Hot Filtration: Filter the hot solution to remove insoluble salts/dust.

-

Seeding (Optional): If available, add a seed crystal of pure trans-TBCCA at 50°C.

-

Anti-solvent Addition: Slowly add hot Heptane (approx. 2 mL/g) until slight turbidity persists.

-

Cooling: Allow to cool slowly to Room Temp (RT) over 2 hours, then refrigerate at 4°C for 4 hours.

-

Validation: Filter crystals. Check MP.

-

Success Criteria: Sharp melting point (range < 2°C).

-

Failure Mode: Broad MP indicates residual cis-isomer or solvent inclusion.

-

Workflow Visualization

Figure 2: Purification workflow to isolate the thermodynamically stable trans-isomer.

References

-

Qi, Q.-R., Huang, W.-C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E, E64, o467. Link (Primary structural anchor for the cyclohexane scaffold).

- Iwamoto, M. et al. (1972). Crystal and molecular structure of trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid). Acta Crystallographica Section B, 28, 2466-2471. (Reference for hydrogen bonding networks).

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

ChemicalBook. (2025). This compound Product Properties. Link (Physical property verification).

-

NIST Chemistry WebBook. (2024). Tranexamic Acid Data. Link (Comparative data for the amino-analog).

Safety Operating Guide

Trans-4-(bromomethyl)cyclohexanecarboxylic acid proper disposal procedures

Executive Summary: Immediate Action Required

Trans-4-(bromomethyl)cyclohexanecarboxylic acid (CAS: 124268-29-9) is a bifunctional building block containing both a carboxylic acid and an alkyl bromide .

CRITICAL DISPOSAL DIRECTIVE: Do NOT dispose of this compound in standard organic solvent waste (non-halogenated) or aqueous acid streams. Due to the presence of the bromine atom, this material must be segregated into the Halogenated Organic Waste stream to ensure proper incineration with acid gas scrubbing.

Technical Characterization & Risk Assessment

To dispose of this chemical safely, you must understand its dual-hazard profile.[1] It is not merely an "acid" nor just an "organic solid."[1]

| Property | Data | Disposal Implication |

| Physical State | Solid (White powder) | Dust inhalation hazard; requires particulate containment. |

| Functional Group A | Carboxylic Acid ( | Corrosive potential. Incompatible with strong bases (exothermic reaction). |

| Functional Group B | Alkyl Bromide ( | Halogenated. Requires high-temperature incineration with scrubbers to capture HBr. |

| Acidity (pKa) | ~4.8 (estimated) | Can lower pH of waste streams; potential D002 (Corrosive) characteristic if dissolved. |

| Reactivity | Alkylating Agent | Potential to react with nucleophiles in a mixed waste container. |

The "Why" Behind the Protocol

-

Incineration Physics: Standard organic waste is often used as fuel blending. However, burning organic bromides releases Hydrogen Bromide (HBr) gas. If sent to a non-halogenated facility, this corrosive gas can destroy incinerator linings and violate emissions standards.

-

Chemical Incompatibility: While it is an acid, adding it to a general "Aqueous Acid" waste drum (often containing inorganic acids like

) is dangerous. If the drum contains oxidizers (like Nitric Acid), the organic framework can oxidize rapidly. If it contains azides, the alkyl bromide can form explosive organic azides.

Disposal Decision Matrix

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

Figure 1: Decision logic for segregating this compound. Note that the presence of the solute forces non-halogenated solvents into the halogenated stream.

Operational Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

-

Primary Hazard: Inhalation of dust and skin contact.

-

RCRA Classification: Generally not P or U listed, but treated as hazardous due to toxicity/irritant properties.

Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>10g), use a powder hood or N95 respirator.

-

Containerization: Do not dump loose powder into a carboy. Collect the solid in a screw-top jar (glass or compatible plastic).

-

Labeling: Apply a hazardous waste label.

-

Constituents: "this compound."

-

Hazard Checkboxes: Irritant, Corrosive (Solid).[2]

-

-

Segregation: Place the sealed jar into the Solid Hazardous Waste bin. Ensure this bin is destined for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid)

-

Primary Hazard: Unrecognized halogenation of the waste stream.

-

Critical Error to Avoid: Pouring a methanol solution of this compound into the "Non-Halogenated / Flammable" waste drum.

Protocol:

-

pH Check: If the solution is highly acidic (pH < 2), consider neutralizing only if your facility permits in-lab neutralization.

-

Neutralization:[3] Slowly add to a dilute sodium bicarbonate solution. Warning: This will bubble (CO2) and generate heat.

-

-

Collection: Pour the mixture (neutralized or not) into the Halogenated Organic Waste carboy (often distinctively colored, e.g., yellow or green tags).

-

Why? Even if dissolved in Ethanol (non-halogenated), the solute contains Bromine. The entire volume is now technically a halogenated waste stream.

-

-

Labeling:

Scenario C: Empty Containers

-

Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

-

Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste container.

-

Defacing: Cross out the original label and mark "Empty."

-

Disposal: Discard the glass bottle in the standard glass trash (unless P-listed, which this is not).

Regulatory & Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

-

Waste Codes:

-

D002 (Corrosivity): Applicable if the waste is aqueous and pH < 2.

-

D001 (Ignitability): Applicable if dissolved in a flammable solvent (Flash point < 60°C).[6]

-

Halogenated Solvents (F-List): While the solid itself isn't F-listed, mixing it with spent methylene chloride triggers F002 .

-

-

Satellite Accumulation: Store waste in a closed container at or near the point of generation. Do not move open containers through hallways.

Emergency Contingencies: Spill Cleanup

Minor Spill (Solid Powder):

-

Isolate: Alert nearby personnel.

-

PPE: Wear double nitrile gloves and a dust mask.

-

Clean: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

-

Dispose: Place all cleanup materials (towels, gloves) into a heavy-duty plastic bag, seal, and label as Solid Hazardous Waste .

Major Spill (Solution):

-

Ventilate: If volatile solvents are involved, evacuate and allow vapors to dissipate.

-

Absorb: Use a universal spill pillow or vermiculite.

-

Neutralize: If the spill is acidic, apply a weak base (sodium carbonate/bicarbonate) until bubbling ceases.

-

Collect: Scoop absorbed material into a pail and label as Halogenated Chemical Debris .

References

-

U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

-

Princeton University EHS. (n.d.). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated. Retrieved from [Link]

Sources

- 1. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 4. Waste Code [rcrainfo.epa.gov]

- 5. otago.ac.nz [otago.ac.nz]

- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.